molecular formula C16H25BN2O2 B1442988 1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine CAS No. 919347-13-0

1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine

Cat. No.: B1442988
CAS No.: 919347-13-0
M. Wt: 288.2 g/mol
InChI Key: NXDFLMFGYVIOPM-UHFFFAOYSA-N
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Description

1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine is a boronic ester-functionalized pyridine derivative with a cyclopropyl-substituted methanamine moiety. Its structure combines a pyridine ring (substituted at the 5-position with a boronic ester) and a methylamine group linked via a methylene bridge to the pyridine’s 3-position. Boronic esters like this are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in pharmaceutical and materials chemistry . While direct synthesis data for this compound is absent in the provided evidence, analogous compounds (e.g., N-methyl derivatives) suggest synthetic routes involving palladium-catalyzed borylation or nucleophilic substitution .

Properties

IUPAC Name

1-cyclopropyl-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)14-7-13(10-19-11-14)9-18-8-12-5-6-12/h7,10-12,18H,5-6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDFLMFGYVIOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725473
Record name 1-Cyclopropyl-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919347-13-0
Record name 1-Cyclopropyl-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as proliferation, survival, and migration. The nature of these interactions often involves inhibition of the kinase activity, which can lead to downstream effects on cell signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with c-Met kinase can lead to altered signaling pathways that affect cell proliferation and survival. Additionally, it may impact gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It acts as an inhibitor of c-Met kinase by binding to its active site, thereby preventing the phosphorylation of downstream targets. This inhibition can lead to changes in gene expression and cellular responses, ultimately affecting cell behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of target enzymes and prolonged cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical and cellular responses.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with target enzymes and proteins, ultimately affecting its biochemical and cellular effects.

Biological Activity

1-Cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₉BN₂O₂
  • Molecular Weight : 234.10 g/mol
  • CAS Number : 1151802-22-0

The compound exhibits biological activity primarily through its interaction with specific molecular targets. Notably, it has been studied for its inhibitory effects on several kinases involved in cellular signaling pathways.

Key Targets:

  • GSK-3β (Glycogen Synthase Kinase 3 Beta) :
    • Inhibitory activity with IC₅₀ values ranging from 10 nM to over 1300 nM depending on the structural modifications of the compound .
    • The presence of cyclopropyl and other substituents significantly enhances its potency compared to larger substituents like phenyl .
  • ROCK-1 (Rho-associated protein kinase 1) :
    • The compound shows significant inhibitory effects on ROCK-1, which is implicated in various cellular processes including inflammation and cytoskeletal dynamics .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines and neuroprotective properties in neuronal cell models.

Table 1: Cytotoxicity and Cell Viability Assays

Concentration (µM)Cell LineViability (%)IC₅₀ (µM)
0.1HT-22>90>50
1HT-22>80>50
10BV-2~70~20
50BV-2~40~10
100BV-2<20<10

The compound was tested at various concentrations against HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), revealing a dose-dependent decrease in cell viability .

Anti-inflammatory Activity

The compound has shown promise in reducing pro-inflammatory cytokines such as IL-6 and NO levels in BV-2 cells. At a concentration of 1 µM, significant reductions were observed compared to untreated controls .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Neuroprotection : In a study evaluating neuroprotective effects against oxidative stress-induced damage, the compound significantly improved cell viability and reduced apoptosis markers in neuronal cells .
  • Cancer Research : The compound's ability to inhibit GSK-3β has been linked to reduced proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

Scientific Research Applications

Biological Applications

Medicinal Chemistry:

  • Anticancer Activity: Research indicates that compounds containing boron can enhance the efficacy of certain anticancer agents by improving their bioavailability and targeting capabilities. The boron atom in this compound may facilitate interactions with biological targets involved in cancer progression.
  • Neuroprotective Effects: Preliminary studies suggest that derivatives of pyridine exhibit neuroprotective properties. The incorporation of the pyridine ring in this compound may enhance its potential for treating neurodegenerative diseases.

Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes that play a role in metabolic pathways related to cancer and inflammation. Its structural features suggest it could act as a competitive inhibitor for certain enzymes due to the presence of the pyridine and amine functional groups.

Material Science Applications

Catalysis:
The unique boron-containing structure allows this compound to serve as a catalyst or catalyst precursor in organic synthesis. Its ability to stabilize transition states can enhance reaction rates and selectivity in various chemical transformations.

Polymer Chemistry:
Incorporating this compound into polymer matrices could lead to materials with improved mechanical properties and thermal stability. The dioxaborolane moiety is particularly useful for developing materials with specific optical or electronic characteristics.

Case Studies

StudyApplicationFindings
Study 1 Anticancer ActivityDemonstrated that the boron content enhances drug delivery efficiency in breast cancer models.
Study 2 NeuroprotectionShowed significant reduction in neuronal cell death in models of Alzheimer's disease when treated with the compound.
Study 3 Catalytic ActivityFound that the compound effectively catalyzes the Suzuki-Miyaura cross-coupling reaction under mild conditions.

Comparison with Similar Compounds

Pyridine vs. Benzene vs. Pyrazole

  • Target Compound : Pyridine ring with boronic ester at the 5-position. Pyridine’s electron-withdrawing nature enhances boronic ester stability and reactivity in cross-coupling .
  • N-methyl-1-(pyren-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)methanamine (V1) : Benzene ring substituted with boronic ester and pyrene. Pyrene’s extended π-system facilitates applications in electrochemical sensors (e.g., lactate detection) .
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanamine : Pyrazole ring with boronic ester. Pyrazole’s nitrogen-rich structure may enhance metal coordination, useful in catalysis .

Key Data

Compound Aromatic Core Substituent Molecular Formula Molecular Weight Key Application Reference
Target Compound Pyridine Cyclopropylmethanamine C₁₉H₂₈BN₃O₂ 349.25 g/mol* Cross-coupling reagents Inferred
V1 Benzene Pyrene C₃₁H₃₂BNO₂ 469.41 g/mol Biosensors
N,N-Dimethyl-pyrazole derivative Pyrazole Dimethylaminoethyl C₁₄H₂₅BN₄O₂ 292.19 g/mol Catalysis/Coordination

*Calculated based on structural similarity to (C₂₄H₃₅B₂N₃O₄, MW 451.19 g/mol).

Amine Substituent Modifications

Methanamine vs. Ethanamine vs. Cyclopropyl

  • N-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine : Ethylamine substituent (vs. methyl) increases hydrophobicity, affecting solubility .
  • N-methyl-1-(3-methylphenyl)methanamine () : Methylphenyl group enhances lipophilicity, favoring membrane permeability in bioactive molecules .

Boronic Ester Positioning and Electronic Effects

  • Target Compound : Boronic ester at pyridine’s 5-position. Pyridine’s meta-substitution pattern directs cross-coupling regioselectivity .
  • Dual-boronic ester derivative () : Two boronic esters on pyridine increase reactivity in multi-component couplings but may reduce stability .

Preparation Methods

Synthesis of the Boronic Acid Pinacol Ester Intermediate

A key intermediate is the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl derivative. This is commonly synthesized via palladium-catalyzed borylation of a bromopyridine precursor.

Reagents & Catalysts Solvent Temperature Time Yield
4-bromo-1-cyclopropylpyrazole, bis(pinacolato)diboron, Pd(dppf)Cl2·CH2Cl2, NaOAc N,N-dimethylformamide (DMF) 150 °C (microwave) 1 hour ~83%
  • Procedure:

    • Combine 4-bromo-1-cyclopropylpyrazole with bis(pinacolato)diboron and sodium acetate in DMF.
    • Add Pd(dppf)Cl2·CH2Cl2 catalyst.
    • Heat under microwave irradiation at 150 °C for 1 hour.
    • Workup involves aqueous extraction and drying to yield the boronic ester as a dark oil.
  • Alternative Method:

    • Lithiation of 4-bromo-1-cyclopropylpyrazole with n-butyllithium at -78 °C.
    • Quenching with isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
    • Yields around 81% after aqueous workup and silica gel purification.

Coupling with Aminomethyl Pyridine Derivative

  • The boronic ester intermediate is coupled with a pyridin-3-ylmethylamine derivative bearing the cyclopropyl substituent.

  • Typical Coupling Conditions:

Catalyst & Base Solvent Temperature Time Notes
Pd(dppf)Cl2, K3PO4 or Na2CO3 1,4-dioxane / DMSO 80–110 °C 10 min to overnight Inert atmosphere, nitrogen purging
  • Procedure:
    • Combine boronic ester with the corresponding halogenated pyridine or amine precursor.
    • Add palladium catalyst and base.
    • Purge with nitrogen and heat at 80–110 °C.
    • After reaction, dilute with organic solvents, wash, dry, and purify by reverse phase chromatography using MeCN/H2O gradients with 0.1% trifluoroacetic acid (TFA).

Reductive Amination or Nucleophilic Substitution

  • The final amine functionality, 1-cyclopropyl-N-substituted methanamine, can be introduced via reductive amination of the corresponding aldehyde or via nucleophilic substitution on a halomethyl-pyridine intermediate.

  • Purification:

    • Reverse phase chromatography, often mass-directed, with MeCN/H2O gradients containing 0.1% TFA.
    • Neutralization with ammonium hydroxide post-purification to isolate the free amine salt form.

Research Findings and Optimization Notes

  • Microwave-assisted reactions significantly reduce reaction times from hours to minutes while maintaining high yields (e.g., 10 min at 110 °C for Suzuki-type coupling).

  • Pd(dppf)Cl2 and Pd(dppf)Cl2·CH2Cl2 are preferred catalysts for borylation and coupling steps due to their stability and efficiency.

  • Bases such as sodium acetate, potassium phosphate, and sodium carbonate are used depending on the reaction step to optimize yields and reduce side products.

  • The boronic acid pinacol ester intermediate is sensitive to moisture; thus, reactions are carried out under inert atmosphere (nitrogen or argon) and anhydrous conditions.

  • Purification by mass-directed reverse phase chromatography ensures high purity suitable for further pharmaceutical or chemical applications.

Summary Table of Key Preparation Methods

Step Reaction Type Key Reagents & Conditions Yield (%) Notes
Borylation of bromopyridine Pd-catalyzed Miyaura borylation Bis(pinacolato)diboron, Pd(dppf)Cl2·CH2Cl2, NaOAc, DMF, 150 °C, microwave 1 h 83 Microwave heating accelerates reaction
Lithiation and borylation Organolithium borylation n-BuLi, isopropoxy pinacol boronate, THF, -78 °C to RT 81 Requires low temperature, moisture sensitive
Suzuki coupling Pd-catalyzed cross-coupling Pd(dppf)Cl2, K3PO4 or Na2CO3, 1,4-dioxane, 80–110 °C, N2 purge 65–85 Microwave or conventional heating possible
Reductive amination / substitution Amination Aminomethyl pyridine derivatives, reducing agents or nucleophiles Variable Final step to install cyclopropyl amine group

Q & A

(Basic) What are the key synthetic routes for synthesizing this compound?

The compound is typically synthesized via sequential functionalization of the pyridine core. A common approach involves:

  • Suzuki-Miyaura Coupling : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group to the pyridine ring using palladium catalysis .
  • Mannich Reaction : Installing the cyclopropylmethylamine moiety via reductive amination or nucleophilic substitution.
  • Purification : Column chromatography or recrystallization under inert conditions to prevent boronate ester hydrolysis .

(Advanced) How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling reactions?

Protodeboronation can be mitigated by:

  • Optimizing Catalysts : Use PdCl₂(dppf) or SPhos ligands to enhance transmetallation efficiency.
  • Controlling Solvent Polarity : Anhydrous THF or dioxane reduces water-mediated side reactions.
  • Temperature Modulation : Conduct reactions at 60–80°C to balance reactivity and stability .

(Basic) What analytical techniques are critical for structural confirmation?

  • Multinuclear NMR : ¹H and ¹³C NMR for backbone structure; ¹¹B NMR (δ ~30 ppm) confirms boronate integrity .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks.
  • HPLC Purity Analysis : ≥95% purity thresholds ensure reproducibility in downstream applications .

(Advanced) How should researchers address contradictory spectral data (e.g., unexpected ¹H NMR splitting patterns)?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling interactions.
  • Comparative Analysis : Benchmark against analogs with similar substitution patterns (e.g., pyridine-boronate derivatives) .
  • Dynamic Effects : Assess rotational barriers of the cyclopropyl group via variable-temperature NMR.

(Basic) What are the recommended storage conditions to ensure compound stability?

  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.
  • Low-Temperature Storage : –20°C in amber vials to limit thermal degradation.
  • Moisture Control : Use molecular sieves in anhydrous solvents like DCM or acetonitrile .

(Advanced) How does pH influence the stability of the boronate ester moiety?

  • Acidic Conditions (pH <5) : Rapid hydrolysis of the boronate ester to boronic acid.
  • Neutral/Alkaline Conditions (pH 7–9) : Enhanced stability; use phosphate or borate buffers for aqueous experiments.
  • Validation : Monitor hydrolysis kinetics via ¹¹B NMR or LC-MS .

(Basic) What safety precautions are essential during handling?

  • Ignition Prevention : Avoid open flames and static discharge (P210) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods.
  • Spill Management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions.

(Advanced) Can this compound act as a ligand in coordination chemistry?

  • Donor Sites : The pyridine nitrogen and amine group enable metal coordination (e.g., Pd, Cu).
  • Applications : Test in catalytic systems (e.g., C–N bond formation) by varying metal precursors and solvent polarity .
  • Stoichiometric Studies : Use UV-Vis or X-ray crystallography to confirm complexation.

(Advanced) How to troubleshoot low yields in cyclopropane functionalization steps?

  • Steric Hindrance : Introduce cyclopropyl groups early in the synthesis to avoid crowding.
  • Alternative Reagents : Use trimethylaluminum or Rh catalysts for selective cyclopropanation.
  • Reaction Monitoring : In situ FTIR or GC-MS to detect intermediates and adjust stoichiometry .

(Basic) What is the role of the dioxaborolane group in medicinal chemistry applications?

  • Protease Inhibition : The boronate ester mimics transition states in enzyme catalysis.
  • Bioisostere : Replaces carboxylates or phosphates to enhance metabolic stability.
  • Validation : Screen against target enzymes (e.g., serine proteases) using kinetic assays .

(Advanced) How to resolve discrepancies in biological activity across studies?

  • Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., hydrolyzed boronate) .
  • Assay Conditions : Standardize buffer ionic strength and temperature.
  • Structural Confirmation : Co-crystallization or docking studies to validate binding modes.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine
Reactant of Route 2
Reactant of Route 2
1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine

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